Home > Products > Screening Compounds P14974 > PX-478 free base
PX-478 free base - 685847-78-3

PX-478 free base

Catalog Number: EVT-342601
CAS Number: 685847-78-3
Molecular Formula: C13H18Cl2N2O3
Molecular Weight: 321.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PX-478 involves several key steps, primarily focusing on the modification of an amino acid structure to enhance its inhibitory effects on HIF-1α. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available amino acids and chlorinated alkyl amines.
  2. Reactions:
    • The first step typically involves the formation of an amide bond between the amino acid and the chlorinated amine.
    • Subsequent steps may include oxidation reactions to introduce the N-oxide functional group, which is crucial for the compound's activity.
  3. Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Specific conditions may vary based on the laboratory setup and desired scale of production.

Molecular Structure Analysis

PX-478 has a molecular formula of C₁₃H₂₀Cl₄N₂O₃, with a molecular weight of approximately 394.11 g/mol. The structure features:

  • Amino Acid Backbone: The core structure is based on a propionic acid derivative.
  • Chloroethyl Side Chains: Two bis(chloroethyl) amino groups are attached to the aromatic ring, which enhances its biological activity.
  • N-Oxide Group: The presence of an N-oxide group contributes to its pharmacological properties.

The molecular structure can be represented as follows:

C13H20Cl4N2O3\text{C}_{13}\text{H}_{20}\text{Cl}_{4}\text{N}_{2}\text{O}_{3}

This configuration allows PX-478 to effectively interact with HIF-1α, inhibiting its function in tumor cells.

Chemical Reactions Analysis

PX-478 primarily participates in reactions that inhibit HIF-1α activity. Key reactions include:

  1. Inhibition of HIF-1α Translation: PX-478 reduces the translation of HIF-1α mRNA into protein, thus lowering its levels in cells exposed to hypoxic conditions .
  2. Downregulation of Target Genes: By inhibiting HIF-1α, PX-478 also decreases the expression of downstream targets such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1), which are essential for tumor survival and proliferation under low oxygen conditions .
  3. Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines by disrupting metabolic pathways regulated by HIF-1α .

These reactions underscore PX-478's potential as an anti-cancer agent by targeting critical pathways involved in tumor growth.

Mechanism of Action

The mechanism of action for PX-478 revolves around its ability to inhibit HIF-1α activity:

  1. Binding Affinity: PX-478 binds to HIF-1α, preventing its dimerization with HIF-1β, which is necessary for nuclear translocation and transcriptional activation of target genes.
  2. Reduction of Hypoxia-Induced Effects: By inhibiting HIF-1α levels, PX-478 effectively counteracts the cellular adaptations that allow tumors to thrive in low oxygen environments.
  3. Enhancement of Radiosensitivity: Studies indicate that PX-478 enhances the effectiveness of radiation therapy by making cancer cells more susceptible to radiation-induced damage .
Physical and Chemical Properties Analysis

PX-478 exhibits several notable physical and chemical properties:

PropertyValue
StateSolid
Water Solubility0.017 mg/mL
Log P (octanol-water)-0.34
pKa (strongest acidic)1.54
pKa (strongest basic)9.42
Polar Surface Area86.38 Ų
Rotatable Bond Count8

These properties suggest that PX-478 has moderate solubility and lipophilicity, influencing its absorption and distribution within biological systems .

Applications

PX-478 has significant potential applications in oncology:

  1. Cancer Therapy: As a selective inhibitor of HIF-1α, it is being explored for treating various cancers, including non-small cell lung cancer, pancreatic cancer, and prostate cancer .
  2. Combination Therapies: Clinical trials are investigating the efficacy of PX-478 in combination with other chemotherapeutic agents like gemcitabine to enhance treatment outcomes .
  3. Radiation Sensitization: Its ability to enhance radiosensitivity makes it a candidate for use alongside radiotherapy protocols .
Introduction to PX-478 Free Base

PX-478 free base (chemical name: S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is a small-molecule inhibitor selectively targeting the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). As a master transcriptional regulator, HIF-1α controls cellular adaptation to hypoxia and is overexpressed in diverse pathological conditions, including solid tumors and atherosclerosis. Under hypoxic conditions, HIF-1α evades proteasomal degradation, dimerizes with HIF-1β, and activates genes driving angiogenesis, metabolic reprogramming, and treatment resistance. PX-478 free base represents a pharmacological strategy to disrupt this adaptive cascade by suppressing HIF-1α at multiple molecular levels. Its development addresses the critical need for targeted therapies against microenvironments where hypoxia fuels disease progression [2] [6] [10].

Pharmacological Profile of PX-478 Free Base

Mechanism of HIF-1α Inhibition

PX-478 free base employs a multi-modal mechanism to suppress HIF-1α activity:

  • Translation Suppression: Inhibits HIF-1α protein synthesis under both normoxic and hypoxic conditions, independent of von Hippel-Lindau (VHL) or p53 status [2] [9].
  • Transcriptional Downregulation: Reduces HIF-1α mRNA expression, diminishing the pool available for translation [4].
  • Deubiquitination Interference: Blocks HIF-1α stabilization by inhibiting deubiquitinating enzymes, promoting proteasomal degradation [8] [9].

This comprehensive inhibition depletes nuclear HIF-1α protein and disrupts hypoxia response element (HRE)-driven transcription of downstream effectors like vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and collagen I [3] [8].

Antitumor Effects

PX-478 free base demonstrates direct cytotoxicity and chemo/radiosensitization:

  • Cytotoxicity: IC₅₀ values vary by cell line (e.g., 17 μM in PC3 prostate cancer vs. 35 μM in DU145 under normoxia). Hypoxia enhances sensitivity in DU145 cells (IC₅₀: 22 μM) [4] [5].
  • Radiosensitization: In C6 glioma and HN5 squamous cell models, PX-478 (25 μM) reduced post-radiation HIF-1 signaling, abrogating tumor-stromal adaptation. Enhancement factors for radiation reach 1.56 in hypoxic PC3 cells [2] [4].
  • Immunomodulation: Impairs mesothelin-targeted CAR T-cell cytotoxicity in cervical cancer models by inducing terminal exhaustion markers, highlighting context-dependent effects [7].

Emerging Applications

Recent studies identify therapeutic potential beyond oncology:

  • Atherosclerosis: In ApoE⁻/⁻ and AAV-PCSK9 mouse models, bi-weekly PX-478 (40 mg/kg) reduced aortic plaque burden by 69%, plasma LDL cholesterol by 30%, and extracellular matrix remodeling via collagen I suppression [3] [8].
  • Metabolic Regulation: Suppresses hepatic genes involved in lipid biosynthesis (e.g., Elovl3, Insig2) and upregulates fatty acid catabolism, contributing to weight control [3] [8].

Table 1: In Vitro Antiproliferative and HIF-1α Inhibitory Activity of PX-478

Cell LineApplicationIC₅₀ (μM)Key Observations
PC3 (Prostate cancer)Clonogenic survival (Normoxia)17Radiosensitization EF: 1.4 (Normoxia), 1.56 (Hypoxia)
DU145 (Prostate cancer)Clonogenic survival (Hypoxia)22Enhanced hypoxia-selective cytotoxicity
MCF7 (Breast cancer)Antiproliferation (Hypoxia, 72h)19.7Dose-dependent HIF-1α suppression
HAEC (Endothelial)HIF-1α protein reduction~100Downregulation of EDN1, GLUT1, LOX genes

Structural and Biochemical Characteristics of PX-478 Free Base

Molecular Properties

  • Chemical Formula: C₁₃H₁₈Cl₂N₂O₃
  • Molecular Weight: 321.2 g/mol (free base); 394.12 g/mol (dihydrochloride salt) [1] [5] [9].
  • Stereochemistry: Features one defined stereocenter with absolute (S)-configuration at the C2 position of the propionic acid chain, critical for target engagement [9].
  • Solubility: High water solubility (≥35 mg/mL in H₂O), facilitating in vivo delivery. Moderately soluble in DMSO (100 mg/mL) [5] [9].

Structure-Activity Relationship (SAR)

  • The N,N-bis(chloroethyl)amino moiety enables alkylation-dependent HIF-1α suppression and contributes to blood-brain barrier penetration [5] [9].
  • The N-oxide group enhances solubility and may participate in redox interactions within hypoxic environments [2].
  • The (S)-2-aminopropionic acid backbone is essential for target specificity; enantiomeric inversion diminishes activity [9].

Analytical Characteristics

  • Spectroscopic Identification: Characteristic FTIR peaks include N-H stretch (3350 cm⁻¹), C=O stretch (1720 cm⁻¹), and N-O stretch (940 cm⁻¹) [5].
  • InChI Key: GSKQMLGAUOTSKT-LBPRGKRZSA-N (denoting stereospecificity) [9].

Table 2: Key Physicochemical Properties of PX-478 Free Base

PropertyValueSignificance
Molecular FormulaC₁₃H₁₈Cl₂N₂O₃Confirmed via elemental analysis
CAS Registry Number685898-44-6 (dihydrochloride)Unique compound identifier
Optical Activity[α]₂₅D = +15.6° (c=1.0 in H₂O)Indicates chiral purity
Aqueous Solubility≥35 mg/mL (88.81 mM)Supports oral/intraperitoneal dosing
Blood-Brain Barrier PenetrationDemonstrated in glioma modelsExpands utility to CNS malignancies

Historical Development and Rationale for HIF-1α Targeting

Discovery and Optimization

PX-478 emerged from rational drug design efforts in the early 2000s to target HIF-1α:

  • Origin: Synthesized at The University of Texas M.D. Anderson Cancer Center’s Department of Experimental Therapeutics [2].
  • Preclinical Validation: Demonstrated potent HIF-1α suppression in >20 cancer cell lines and xenograft models (e.g., lung, glioma, pancreatic). Tumor regressions correlated with baseline HIF-1α levels [2] [9] [10].
  • Clinical Translation: Entered Phase I trials for solid tumors and lymphoma (NCT00522652) but was discontinued despite confirmed dose-dependent HIF-1α inhibition [9] [10].

Biological Rationale for HIF-1α Targeting

The therapeutic focus on HIF-1α stems from its roles in:

  • Treatment Resistance:
  • Radiotherapy: HIF-1α upregulates DNA repair genes and buffers oxidative stress, reducing radiation efficacy [2] [10].
  • Chemotherapy: Induces multidrug resistance (MDR1/P-glycoprotein) and anti-apoptotic proteins (e.g., BCL-2) [6] [10].
  • Metabolic Adaptation: Drives glycolysis via GLUT1/3 and lactate dehydrogenase A (LDHA), acidifying the microenvironment and promoting invasion [6] [10].
  • Immune Evasion: Upregulates PD-L1 and attracts immunosuppressive cells (e.g., Tregs, MDSCs) [7] [10].

Evolution of Therapeutic Strategy

PX-478 exemplifies a paradigm shift from targeting downstream effectors (e.g., VEGF) to master regulators:

  • Advantage over Angiogenesis Inhibitors: Broadly disrupts hypoxia adaptation (angiogenesis, glycolysis, apoptosis resistance) rather than a single pathway [2] [10].
  • Combination Potential: Synergizes with radiation, chemotherapy (e.g., 5-fluorouracil), and immunotherapy by normalizing the tumor microenvironment [4] [7] [10].

Table 3: Key Milestones in PX-478 Development

YearDevelopment StageSignificant Findings
2000sPreclinical SynthesisIdentification of HIF-1α translation inhibition
2008In Vitro RadiosensitizationEF of 1.56 in PC3 cells under hypoxia [4]
2010sAtherosclerosis ApplicationsPlaque reduction in ApoE⁻/⁻ mice [3] [8]
2020sCAR T-cell Interaction StudiesSuppression of T-cell exhaustion in hypoxia [7]

Properties

CAS Number

685847-78-3

Product Name

PX-478 free base

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide

Molecular Formula

C13H18Cl2N2O3

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1

InChI Key

GSKQMLGAUOTSKT-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]

Synonyms

Melphalan N-Oxide

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.